molecular formula C13H17BF3NO3S B2511132 Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane CAS No. 1798336-50-1

Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane

Cat. No.: B2511132
CAS No.: 1798336-50-1
M. Wt: 335.15
InChI Key: RNLKGIBLTCLPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane is a useful research compound. Its molecular formula is C13H17BF3NO3S and its molecular weight is 335.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analytical Applications

Imino derivatives containing sulfonamoyl phenyl groups, similar to the chemical , have been synthesized and used in antimicrobial activities against various bacteria and fungi. These derivatives showed good antimicrobial activities, comparing favorably with standard antibiotics like piperacillin and mycostatine (Makki et al., 2016).

Structural and Crystallographic Analysis

Compounds containing boronate ester groups, like the one in your query, have been analyzed for their molecular and crystal structures. For example, studies have detailed the trigonal planar environment of the Lewis-acid B atom and its coplanarity with aromatic rings, providing insights into the structural characteristics of these compounds (Westcott et al., 2004).

Application in Hydrogen Peroxide Vapor Detection

Research has explored the use of imine derivatives of boron esters for detecting hydrogen peroxide vapor, which is crucial for identifying peroxide-based explosives. These derivatives have shown fast deboronation velocity in the presence of H2O2 vapor, enhancing their sensitivity and lowering detection limits (Fu et al., 2016).

Density Functional Theory (DFT) Studies

Compounds similar to the one have been studied using DFT to understand their molecular structures and physicochemical properties. These studies compare molecular structures optimized by DFT with crystal structures obtained via X-ray diffraction, offering insights into the electronic and structural properties of these compounds (Huang et al., 2021).

Synthesis of Derivatives and Catalysts

These compounds have been synthesized through various methods, such as Pd-catalyzed borylation, and used as intermediates or catalysts in chemical reactions. This research expands the understanding and potential applications of such boron-containing compounds in synthetic chemistry (Takagi & Yamakawa, 2013).

Mechanism of Action

    Target of Action

    Compounds with a dioxaborolane group, like “Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane”, are often used as reagents in chemical reactions . They can interact with various biological targets depending on their specific structure and functional groups.

    Mode of Action

    The dioxaborolane group can participate in various chemical reactions, such as borylation of arenes . This could potentially modify the target molecules and alter their function.

    Biochemical Pathways

    The exact biochemical pathways affected by this compound would depend on its specific targets. Compounds with a dioxaborolane group are often used in the synthesis of larger molecules , which could potentially affect various biochemical pathways.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific conditions under which it’s handled. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The trifluoromethyl group is often used to improve the properties of drug candidates, so this compound could potentially be used in the development of new pharmaceuticals .

Properties

IUPAC Name

imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO3S/c1-11(2)12(3,4)21-14(20-11)9-5-7-10(8-6-9)22(18,19)13(15,16)17/h5-8,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLKGIBLTCLPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798336-50-1
Record name 4,4,5,5-tetramethyl-2-(4-(S-(trifluoromethyl)sulfonimidoyl)phenyl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.